molecular formula C19H15FO2 B599612 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol CAS No. 147803-47-2

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Cat. No.: B599612
CAS No.: 147803-47-2
M. Wt: 294.325
InChI Key: GKMJSHZSALBUMI-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is an organic compound that features a phenol group substituted with a benzyloxy group and a fluorine atom

Scientific Research Applications

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for “4-(4-Benzyloxyphenyl)-2-fluorophenol” would depend on its specific application. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the transfer of the benzyloxy or fluorophenol group to another molecule .

Safety and Hazards

Like many chemical compounds, “4-(4-Benzyloxyphenyl)-2-fluorophenol” should be handled with care. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

Future Directions

The future research directions for “4-(4-Benzyloxyphenyl)-2-fluorophenol” could involve exploring its potential applications in various fields, such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired compound . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of 4-(4-hydroxyphenyl)-2-fluorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJSHZSALBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684578
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147803-47-2
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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